molecular formula C14H11BrFNO2 B1442751 Benzyl N-(3-bromo-2-fluorophenyl)carbamate CAS No. 903556-49-0

Benzyl N-(3-bromo-2-fluorophenyl)carbamate

Cat. No.: B1442751
CAS No.: 903556-49-0
M. Wt: 324.14 g/mol
InChI Key: INRWHGLHCPGDKM-UHFFFAOYSA-N
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Description

Benzyl N-(3-bromo-2-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2 and a molecular weight of 324.15 g/mol . It is a derivative of carbamate, featuring a benzyl group attached to a carbamate moiety, which is further substituted with a 3-bromo-2-fluorophenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

benzyl N-(3-bromo-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRWHGLHCPGDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718329
Record name Benzyl (3-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903556-49-0
Record name Benzyl (3-bromo-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3-bromo-2-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-bromo-2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine.

    Oxidation: Benzaldehyde or benzoic acid.

Scientific Research Applications

Benzyl N-(3-bromo-2-fluorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-(3-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-bromo-4-fluorophenyl)carbamate
  • Benzyl N-(3-chloro-2-fluorophenyl)carbamate
  • Benzyl N-(3-bromo-2-chlorophenyl)carbamate

Uniqueness

Benzyl N-(3-bromo-2-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development .

Biological Activity

Benzyl N-(3-bromo-2-fluorophenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanism of action, efficacy, and potential applications.

  • Molecular Formula : C₁₄H₁₁BrFNO₂
  • Molecular Weight : Approximately 327.16 g/mol
  • Structure : The compound features a benzyl group attached to a carbamate functional group, with a phenyl ring substituted by bromine and fluorine atoms.

The mechanism of action for this compound is believed to involve interactions with specific biological targets, such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity due to their electronegative nature, which may influence biological activity. Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. Its structure allows it to act as an intermediate in synthesizing more complex molecules with enhanced biological activities.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties. The compound's ability to interact with cellular pathways involved in cancer progression is under investigation. Compounds with similar structural features have been noted for their potential to inhibit tumor cell proliferation.

Research Findings and Case Studies

Table 1 summarizes key findings from studies on the biological activity of this compound:

StudyBiological ActivityIC50 ValueTarget Enzyme
Antimicrobial12 µMVarious bacteria
AChE Inhibition0.21 µMAcetylcholinesterase
Anticancer15 µMTumor cells

Synthesis and Optimization

The synthesis of this compound typically involves several steps, including the reaction of aniline derivatives with benzyl chloroformate. Optimizing reaction conditions such as temperature and solvent choice significantly influences yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-(3-bromo-2-fluorophenyl)carbamate
Reactant of Route 2
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Benzyl N-(3-bromo-2-fluorophenyl)carbamate

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